4-(4-benzylpiperidin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-benzylpiperidin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-inflammatory Properties
Research has explored the anticancer and anti-inflammatory properties of compounds structurally related to 4-(4-Benzylpiperidin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine. For instance, derivatives of pyrimidine clubbed with thiazolidinone have been synthesized and evaluated for their antimicrobial and anticancer activity against cervical cancer cell lines, demonstrating significant potential as anticancer agents compared to standard drugs like Doxorubicin (Verma & Verma, 2022).
Antimicrobial Activity
Compounds with a pyrimidine core have been investigated for their antibacterial activity. A study involving microwave-assisted synthesis of benzyl piperazine with pyrimidine demonstrated antibacterial properties, highlighting the potential of pyrimidine derivatives in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticholinesterase and Aβ-Aggregation Inhibition
Pyrimidine derivatives have shown dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, offering potential therapeutic strategies for Alzheimer's disease. These compounds demonstrate potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with the ability to inhibit AChE-induced Aβ aggregation, suggesting a multifaceted approach to Alzheimer's disease treatment (Mohamed et al., 2011).
Analgesic Properties
The chemical modification of pyrimidine nuclei, including methylation at specific positions, has been explored to optimize the analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. This modification has resulted in compounds with increased biological activity, offering new avenues for the development of analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-15-11-19(23-20(22-15)25-14-18(13-21-25)26(27)28)24-9-7-17(8-10-24)12-16-5-3-2-4-6-16/h2-6,11,13-14,17H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIFXVPIRRNIRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.